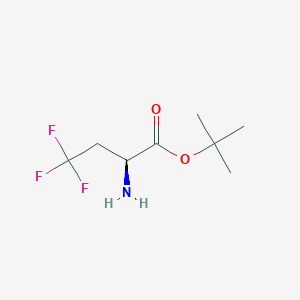

tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is a compound characterized by its unique chemical structure and properties. The compound is derived from amino acids and incorporates a trifluoromethyl group, which imparts distinct properties compared to its non-fluorinated counterparts. The presence of the trifluoromethyl group is significant in various fields, including medicinal chemistry and organic synthesis, due to its effects on the compound’s reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate can be synthesized through multiple synthetic routes. One common method involves the protection of an amino acid followed by the introduction of the trifluoromethyl group. This typically involves:

Protection of the amino group: : Utilizing tert-butyl dicarbonate to form the tert-butyl carbamate.

Introduction of the trifluoromethyl group: : Using a reagent like methyltrifluoromethanesulfonate under specific conditions to attach the trifluoromethyl group to the carbon skeleton.

Deprotection and purification: : Removing the protective groups under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound requires scalable and cost-effective methods. The process typically involves automated systems for protection and deprotection steps, ensuring high yield and purity through the use of industrial-grade reagents and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate undergoes several types of reactions, including:

Substitution reactions: : Particularly nucleophilic substitution at the carbon adjacent to the trifluoromethyl group.

Oxidation and reduction: : Although less common, the compound can participate in redox reactions under specific conditions.

Acid-base reactions: : The amino group can act as a base, engaging in protonation and deprotonation reactions.

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydride for deprotonation, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent degradation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various derivatives with modified side chains, enhancing the compound's utility in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and the presence of the trifluoromethyl group make it valuable in creating compounds with enhanced chemical properties.

Biology and Medicine

In biological and medicinal research, the compound is studied for its potential pharmacological activities. The trifluoromethyl group often enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficiency.

Wirkmechanismus

The mechanism of action for tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate largely depends on its specific application. Generally, the compound exerts its effects through interactions at the molecular level, including binding to specific receptors or enzymes. The trifluoromethyl group enhances these interactions by altering the compound’s electronic and steric properties, potentially increasing affinity and specificity for targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (2S)-2-amino-4-butanoate

Tert-butyl (2S)-2-amino-3,3,3-trifluoropropanoate

Tert-butyl (2S)-2-amino-4,4-difluorobutanoate

Uniqueness

What sets tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate apart is the trifluoromethyl group. This group imparts distinct electronic properties and increases the compound’s lipophilicity and metabolic stability compared to non-fluorinated or partially fluorinated analogs, making it particularly valuable in various applications.

This covers a detailed overview of this compound. I’d love to know: where do you plan to take this newfound knowledge?

Biologische Aktivität

Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate, also known as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications based on diverse research findings.

This compound is synthesized through various methods that often involve fluorination processes. The introduction of trifluoromethyl groups enhances the compound's lipophilicity and biological activity. The molecular formula is C7H12F3N with a molecular weight of 201.17 g/mol. The trifluoromethyl group plays a crucial role in modulating the compound's interactions with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds, particularly in inhibiting biofilm formation in uropathogenic Escherichia coli. For instance, a series of structurally related analogs were evaluated for their ability to prevent biofilm development without affecting overall bacterial growth. Notably, compounds derived from similar structures exhibited low micromolar inhibition concentrations against E. coli strains .

The efficacy of these compounds was assessed using hemagglutination assays and electron microscopy to confirm their effects on pili formation—an essential factor for bacterial adhesion and biofilm stability. The results indicated that certain derivatives significantly reduced pilus expression compared to controls, suggesting a promising avenue for developing antivirulence agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on these compounds indicate that modifications at specific positions significantly influence their biological activity. For example:

- C-2 Position : The presence of an amide substituent at the C-2 position was critical for maintaining antibiofilm activity.

- C-6 Position : Substituents at this position were found to enhance potency; 6-phenyl-substituted analogs showed greater activity than their tert-butyl counterparts .

Table 1 summarizes the key findings from SAR investigations:

| Compound | C-2 Substituent | C-6 Substituent | Biofilm Inhibition (μM) |

|---|---|---|---|

| 2 | Amide | Phenyl | 5 |

| 3 | Amide | tert-Butyl | 15 |

| 20 | Amide | Phenyl | 3 |

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of fluorinated amino acids, including this compound. The results demonstrated that these compounds could inhibit viral replication in vitro by interfering with viral entry mechanisms .

Case Study 2: Enzyme Inhibition

Another research effort focused on enzyme inhibition capabilities. Compounds similar to this compound were screened against various enzymes. The findings revealed moderate inhibition against serine proteases and other relevant targets, indicating potential therapeutic applications in diseases where these enzymes play a crucial role .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAWKELJYPDHJO-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.